N-[(1R)-1-(2,5-Dichlorophenyl)ethyl]oxirane-2-carboxamide
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Overview
Description
N-[(1R)-1-(2,5-Dichlorophenyl)ethyl]oxirane-2-carboxamide, also known as D-DOPA or D-DOPA amide, is a chemical compound that has been increasingly studied for its potential use in scientific research. This compound is a derivative of the neurotransmitter dopamine and has been shown to have a variety of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-[(1R)-1-(2,5-Dichlorophenyl)ethyl]oxirane-2-carboxamide is not fully understood, but it is believed to involve the activation of dopamine receptors in the brain. The compound has been shown to increase dopamine release and inhibit dopamine reuptake, leading to increased levels of dopamine in the brain.
Biochemical and Physiological Effects:
N-[(1R)-1-(2,5-Dichlorophenyl)ethyl]oxirane-2-carboxamide has a variety of interesting biochemical and physiological effects. In addition to its effects on dopamine release and reuptake, the compound has been shown to increase the release of other neurotransmitters such as norepinephrine and acetylcholine. N-[(1R)-1-(2,5-Dichlorophenyl)ethyl]oxirane-2-carboxamide has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(1R)-1-(2,5-Dichlorophenyl)ethyl]oxirane-2-carboxamide in lab experiments is its relatively low cost and ease of synthesis. However, the compound is not very stable and can degrade over time, which can limit its usefulness in certain experiments. Additionally, N-[(1R)-1-(2,5-Dichlorophenyl)ethyl]oxirane-2-carboxamide has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Future Directions
There are several potential future directions for research on N-[(1R)-1-(2,5-Dichlorophenyl)ethyl]oxirane-2-carboxamide. One area of interest is the development of new imaging agents for use in PET imaging. Researchers are also interested in studying the compound's effects on other neurotransmitters and in exploring its potential as a therapeutic agent for the treatment of various neurological disorders. Finally, there is ongoing research into the development of new synthesis methods for N-[(1R)-1-(2,5-Dichlorophenyl)ethyl]oxirane-2-carboxamide and related compounds.
Synthesis Methods
The synthesis of N-[(1R)-1-(2,5-Dichlorophenyl)ethyl]oxirane-2-carboxamide involves a multi-step process that begins with the reaction of 2,5-dichlorophenethylamine with ethyl chloroformate to form the corresponding carbamate. This is followed by a reaction with epichlorohydrin to form the oxirane ring. Finally, the carboxamide group is introduced through a reaction with ammonia. The resulting compound is then purified and characterized using various analytical techniques.
Scientific Research Applications
N-[(1R)-1-(2,5-Dichlorophenyl)ethyl]oxirane-2-carboxamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the study of the compound's potential as a precursor for the synthesis of radiolabeled imaging agents for use in positron emission tomography (PET) imaging. N-[(1R)-1-(2,5-Dichlorophenyl)ethyl]oxirane-2-carboxamide has also been investigated for its potential use in the study of dopamine metabolism and neurotransmitter release.
properties
IUPAC Name |
N-[(1R)-1-(2,5-dichlorophenyl)ethyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c1-6(14-11(15)10-5-16-10)8-4-7(12)2-3-9(8)13/h2-4,6,10H,5H2,1H3,(H,14,15)/t6-,10?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAAYNSYQHNAGZ-ZMMDDIOLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)Cl)NC(=O)C2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)Cl)Cl)NC(=O)C2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R)-1-(2,5-Dichlorophenyl)ethyl]oxirane-2-carboxamide |
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